Glimepiride-d4

Bioanalysis LC-MS/MS method validation Pharmacokinetics

Glimepiride-d4 is a validated, matrix-matched SIL internal standard that eliminates the quantitative errors inherent to non-deuterated surrogate analogs. With ≥99% isotopic purity, it ensures co-elution with glimepiride, normalizing for extraction recovery, ion suppression, and chromatographic drift in complex biological matrices. Mandatory for sub-0.2 ng/mL LLOQ methods used in ANDA/NDA-supporting PK and TDM studies. Substituting with glipizide or unlabeled glimepiride introduces uncontrolled variability and risks FDA/EMA rejection of your bioanalytical data. Use the definitive IS.

Molecular Formula C24H34N4O5S
Molecular Weight 494.6 g/mol
Cat. No. B12297666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlimepiride-d4
Molecular FormulaC24H34N4O5S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
InChIInChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i13D2,14D2
InChIKeyWIGIZIANZCJQQY-RYIWKTDQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glimepiride-d4: A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Glimepiride in Bioanalytical Assays


Glimepiride-d4 is a deuterium-labeled analog of the third-generation sulfonylurea antidiabetic drug glimepiride. It is specifically designed and validated as a stable isotope-labeled (SIL) internal standard (IS) for the accurate quantification of glimepiride in biological matrices using gas chromatography (GC) or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . The compound is characterized by a high isotopic purity, typically ≥99% for deuterated forms, and a molecular weight of approximately 494.64 Da . Its primary utility lies in compensating for analyte loss during sample preparation and mitigating matrix-induced ion suppression/enhancement effects inherent to electrospray ionization (ESI) mass spectrometry [1].

Why Glimepiride-d4 Cannot Be Substituted with Generic Glimepiride or Non-Deuterated Analogs for LC-MS Quantification


The critical role of a stable isotope-labeled internal standard like Glimepiride-d4 in LC-MS/MS analysis is to provide a structurally near-identical reference that co-elutes with the analyte, thereby normalizing for variability in sample extraction, chromatography, and ionization efficiency. Substitution with non-labeled glimepiride is impossible as it cannot be distinguished from the endogenous analyte. Using a non-deuterated analog, such as glipizide, while a common practice [1], introduces a significantly different chemical entity with potentially divergent extraction recovery, chromatographic retention, and ionization response factors, especially in the complex matrix of biological fluids [2]. This divergence can lead to inaccurate quantification, higher variability, and lower sensitivity compared to the matched matrix of a deuterated IS [3].

Glimepiride-d4 Performance Data: A Quantitative Comparison of Analytical Validation Parameters Against Non-Deuterated Internal Standards


Glimepiride-d4 Method Achieves 10x Lower LLOQ and Superior Precision Compared to Glipizide-Based LC-MS Assays

When used as the internal standard in an LC-MS/MS method for human plasma, Glimepiride-d4 enables a lower limit of quantification (LLOQ) of 0.2 ng/mL. This is 5- to 10-fold more sensitive than methods employing the non-deuterated analog glipizide, which report LLOQs ranging from 1.0 to 0.5 ng/mL depending on the sample preparation technique [1]. The intra- and inter-day reproducibility for the Glimepiride-d4 method is less than 10%, compared to a method using glipizide which, while reporting similar reproducibility for its extraction methods, could not achieve the same level of sensitivity [2].

Bioanalysis LC-MS/MS method validation Pharmacokinetics

Glimepiride-d4 Corrects for Matrix Effects, Delivering Superior Accuracy and Precision Over Non-Deuterated Standards

The use of Glimepiride-d4 as a co-eluting internal standard significantly improves analytical accuracy and precision by normalizing for matrix effects. Methods employing Glimepiride-d4 demonstrate intra- and inter-day precision and accuracy within 10%, with relative errors between -8.00% and 2.80% across QC levels [1]. In contrast, methods using non-deuterated IS like glipizide, while acceptable, are more susceptible to matrix-induced variability, with a reported LLOQ precision of 3.8% for a 1.00 ng/mL sample but an overall method precision and accuracy <11.3% and <11.0%, respectively [2]. The close structural identity of Glimepiride-d4 ensures that both analyte and IS undergo near-identical ionization suppression or enhancement, a key advantage over structurally distinct non-deuterated alternatives.

Analytical Chemistry Method Validation Internal Standard Normalization

Glimepiride-d4 Provides a Broader Linear Dynamic Range (0.5-500 ng/mL) for Human Plasma Assays

An LC-MS method employing Glimepiride-d4 as an internal standard establishes a validated linear dynamic range of 0.5 to 500 ng/mL for glimepiride in human K2EDTA plasma [1]. This range is comparable to or broader than some reported methods, which show linearity from 1.00 to 500.00 ng/mL [2]. The method's intra- and inter-batch precision is consistently below 15% RSD across this range, demonstrating the robustness of the deuterated IS for quantifying glimepiride over a wide concentration span typically encountered in pharmacokinetic studies.

Method Validation Linearity Bioanalytical Chemistry

High Isotopic Purity of Glimepiride-d4 (≥99%) Minimizes Cross-Talk and Ensures Quantitative Accuracy in MRM Assays

The certified isotopic purity of Glimepiride-d4 is specified as ≥99% for its deuterated forms (d1-d4), ensuring that less than 1% of the unlabeled form is present . This high level of enrichment is critical to minimize 'cross-talk' or isotopic interference in Multiple Reaction Monitoring (MRM) transitions, where signal from the internal standard can bleed into the analyte channel, causing inaccurate quantification at low concentrations. This purity specification is higher than or comparable to other commercially available deuterated standards, where a purity of ≥98% is common .

Mass Spectrometry Stable Isotope Labeling Internal Standard

Optimal Research and Industrial Applications for Glimepiride-d4 Based on Quantified Analytical Performance


High-Sensitivity Pharmacokinetic (PK) and Bioequivalence (BE) Studies

Glimepiride-d4 is the preferred internal standard for clinical and preclinical PK studies requiring an LLOQ of 0.2 ng/mL or lower. The validated method using Glimepiride-d4 enables accurate determination of glimepiride plasma concentrations in the terminal elimination phase, which is critical for calculating key PK parameters like AUC and t½ [1]. The method's broad linear range (0.5-500 ng/mL) also accommodates the wide concentration fluctuations observed after dosing, reducing the need for sample re-analysis [2].

Therapeutic Drug Monitoring (TDM) in Limited-Volume Samples

The high sensitivity (0.2 ng/mL LLOQ) and low variability (<10% RSD) of the Glimepiride-d4 method [1] make it ideal for TDM applications where sample volume is limited, such as pediatric or critical care settings. The robust normalization for matrix effects ensures reliable quantification from complex matrices, which is essential for guiding individualized dosing and assessing patient adherence.

Regulated Bioanalysis for ANDA and NDA Submissions

Glimepiride-d4's performance in terms of accuracy (-8.00% to +2.80% RE), precision (<10% RSD), and high isotopic purity (≥99%) [1] aligns with the stringent validation criteria of the FDA and EMA for bioanalytical method validation. Its use as an internal standard is fully documented in validated methods [2], making it a defensible and audit-ready choice for supporting Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs).

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